molecular formula C22H23ClN4O3 B1192553 Debio-1452-NH3

Debio-1452-NH3

Cat. No.: B1192553
M. Wt: 426.901
InChI Key: LSZRWQBFJNNCHB-USRGLUTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Debio-1452-NH3 is a novel potent inhibitor of the enoyl-acyl carrier protein reductase FabI, reducing bacterial burden in mice and rescuing mice from lethal infections with clinical isolates of Acinetobacter baumannii, Klebsiella pneumoniae and E. coli.

Scientific Research Applications

Antibacterial Activity

Debio-1452-NH3 exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Key findings include:

  • Minimum Inhibitory Concentrations (MIC) : The compound shows potent activity against clinical isolates of Acinetobacter baumannii, Klebsiella pneumoniae, and Escherichia coli, with MIC values ranging from 4 to 8 µg/mL for these pathogens .
  • Comparison with Parent Compound : Unlike Debio-1452, which has limited efficacy against Gram-negative bacteria (MIC > 32 µg/mL), this compound retains activity against strains with intact outer membranes .

In Vivo Studies

In vivo experiments have demonstrated the compound's effectiveness in mouse models:

  • Survival Rates : Mice infected with carbapenem-resistant K. pneumoniae and colistin-resistant E. coli showed significantly increased survival rates when treated with this compound compared to untreated controls .
  • Bacterial Burden Reduction : The compound effectively reduced bacterial loads in various infection models, including acute pneumonia induced by A. baumannii .

Safety Profile

The safety profile of this compound has been evaluated through cytotoxicity assays:

  • Mammalian Cell Toxicity : It demonstrated low toxicity to cultured mammalian cells over 72 hours, suggesting a favorable safety margin for potential therapeutic use .
  • Pharmacokinetics : Administered at 50 mg/kg daily via intraperitoneal injection, it was well tolerated in mice without significant adverse effects .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Study ReferenceBacterial Strains TestedMIC ValuesKey Findings
A. baumannii, K. pneumoniae, E. coli4-8 µg/mLEffective in reducing bacterial burden and increasing survival rates in mouse models
Clinical isolates from patients16 or 32 µg/mLDemonstrated minimal potency but highlighted potential for structural modifications to enhance efficacy
Carbapenem-resistant strainsVariesShowed significant efficacy at maximum tolerated doses in mouse models

Properties

Molecular Formula

C22H23ClN4O3

Molecular Weight

426.901

IUPAC Name

(E)-6-(3-(Methyl((3-methylbenzofuran-2-yl)methyl)amino)-3-oxoprop-1-en-1-yl)-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridin-3-aminium chloride

InChI

InChI=1S/C22H22N4O3.ClH/c1-13-16-5-3-4-6-18(16)29-19(13)12-26(2)20(27)8-7-14-9-15-10-17(23)22(28)25-21(15)24-11-14;/h3-9,11,17H,10,12,23H2,1-2H3,(H,24,25,28);1H/b8-7+;

InChI Key

LSZRWQBFJNNCHB-USRGLUTNSA-N

SMILES

[NH3+]C1C(NC2=NC=C(/C=C/C(N(C)CC3=C(C)C4=CC=CC=C4O3)=O)C=C2C1)=O.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Debio-1452-NH3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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